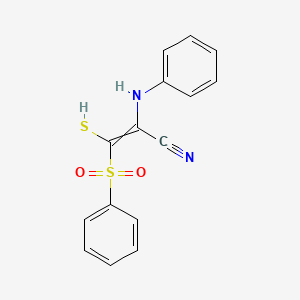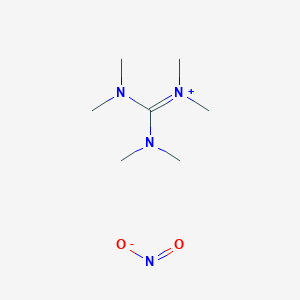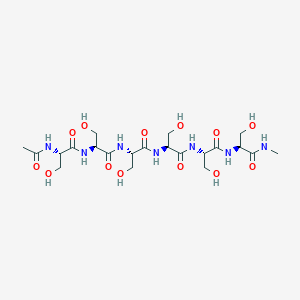
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound is characterized by the presence of multiple serine residues, which are known for their role in protein structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: Serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide involves its interaction with specific molecular targets. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function. The acetyl and methyl groups may also play a role in modulating the peptide’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine: Another acetylated amino acid with different functional properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
N-Acetyl-L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Uniqueness
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is unique due to its multiple serine residues, which confer specific structural and functional properties. This makes it distinct from other acetylated peptides and amino acids, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
87597-14-6 |
|---|---|
Formule moléculaire |
C21H37N7O13 |
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-hydroxy-N-[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C21H37N7O13/c1-9(35)23-11(4-30)17(37)25-13(6-32)19(39)27-15(8-34)21(41)28-14(7-33)20(40)26-12(5-31)18(38)24-10(3-29)16(36)22-2/h10-15,29-34H,3-8H2,1-2H3,(H,22,36)(H,23,35)(H,24,38)(H,25,37)(H,26,40)(H,27,39)(H,28,41)/t10-,11-,12-,13-,14-,15-/m0/s1 |
Clé InChI |
JEGRBMCRZOMEQL-LZXPERKUSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NC |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


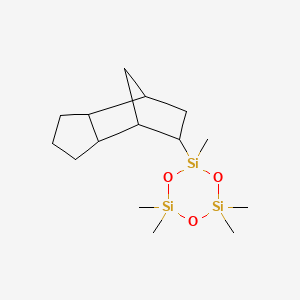

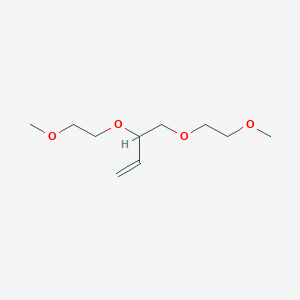
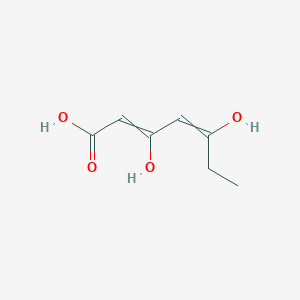
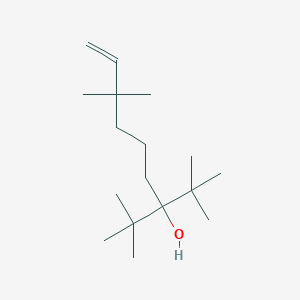
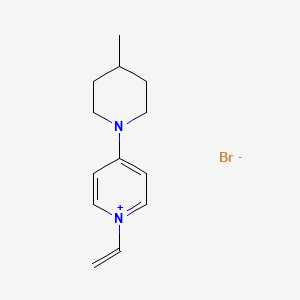
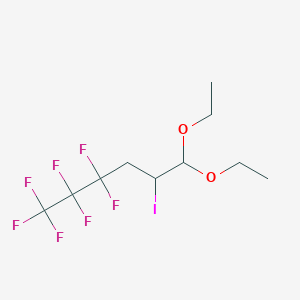
![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
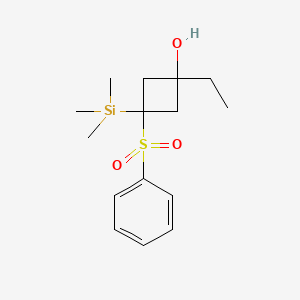
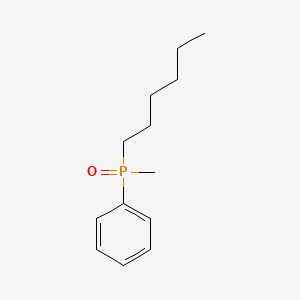
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
